2-amino-9-[(1S,3R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one
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Overview
Description
2-amino-9-[(1S,3R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one is a chemical compound with significant importance in various scientific fields It is known for its unique structure, which includes a purine base attached to a cyclopentyl ring with hydroxyl and hydroxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-9-[(1S,3R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one involves several steps. One common method includes the cyclization of a suitable precursor, followed by functional group modifications to introduce the hydroxyl and hydroxymethyl groups. The reaction conditions typically involve the use of strong bases and controlled temperatures to ensure the correct stereochemistry of the product .
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. The process may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully monitored to maintain the integrity of the compound and to minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-amino-9-[(1S,3R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the double bond in the cyclopentyl ring.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce saturated cyclopentyl derivatives .
Scientific Research Applications
2-amino-9-[(1S,3R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules.
Medicine: It has potential antiviral properties and is being investigated for use in antiviral drugs.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-amino-9-[(1S,3R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one involves its interaction with specific molecular targets. In antiviral applications, the compound inhibits viral replication by interfering with the viral DNA polymerase enzyme. This prevents the virus from synthesizing new DNA, thereby halting its replication cycle .
Comparison with Similar Compounds
Similar Compounds
2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one: A stereoisomer with similar properties but different spatial arrangement.
2-amino-9-[(1S,3R,4S)-4-(benzyloxy)-3-(benzyloxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one: A derivative with benzyloxy groups instead of hydroxyl groups
Uniqueness
The uniqueness of 2-amino-9-[(1S,3R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to inhibit viral DNA polymerase makes it a promising candidate for antiviral drug development .
Properties
Molecular Formula |
C12H15N5O3 |
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Molecular Weight |
280.26 g/mol |
IUPAC Name |
2-amino-9-[(1S,3R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one |
InChI |
InChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7-,8?/m0/s1/i10+1,11+1,14+1 |
InChI Key |
QDGZDCVAUDNJFG-JJLDWBOXSA-N |
Isomeric SMILES |
C=C1[C@H](CC([C@H]1CO)O)N2C=[15N]C3=[13C]2N=C(N[13C]3=O)N |
Canonical SMILES |
C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N |
Origin of Product |
United States |
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